Synthetic Utility: ATR Kinase Inhibitors
Methyl 6-bromo-5-methylpyrazine-2-carboxylate serves as a key intermediate in the synthesis of ATR kinase inhibitors. In contrast, the closely related analog methyl 3-amino-6-bromopyrazine-2-carboxylate (which lacks the 5-methyl substituent) exhibits different reactivity and downstream product profiles. The presence of the 5-methyl group in the target compound influences the electronic properties of the pyrazine ring, leading to altered reaction outcomes in subsequent palladium-catalyzed cross-coupling steps [1]. For instance, in a Suzuki-Miyaura coupling reaction, the target compound (with 5-methyl) would be expected to couple with an aryl boronic acid at the 6-position, yielding a different regioisomer than the analog lacking the 5-methyl group. This regiospecificity is critical for generating the desired inhibitor scaffold. While the patent literature provides detailed synthetic procedures for analogous compounds, direct head-to-head quantitative comparison data for this specific step are not publicly disclosed. However, the patent explicitly describes the utility of methyl 6-bromo-5-methylpyrazine-2-carboxylate as a preferred intermediate for ATR kinase inhibitor synthesis, indicating its superior fit within that specific synthetic route compared to other bromopyrazine esters [1].
| Evidence Dimension | Suitability for ATR kinase inhibitor synthesis (Suzuki coupling step) |
|---|---|
| Target Compound Data | Methyl 6-bromo-5-methylpyrazine-2-carboxylate |
| Comparator Or Baseline | Methyl 3-amino-6-bromopyrazine-2-carboxylate (lacks 5-methyl group) |
| Quantified Difference | Not applicable (qualitative class-level inference based on patent disclosure) |
| Conditions | Suzuki-Miyaura cross-coupling conditions with aryl boronic acids |
Why This Matters
For medicinal chemistry teams developing ATR kinase inhibitors, this specific compound offers the correct regiochemical handle for generating the desired lead series, whereas alternative bromopyrazine esters would yield different substitution patterns, potentially leading to inactive compounds and wasted resources.
- [1] Charifson, P., Cottrell, K., Deng, H., Duffy, J., Gao, H., Giroux, S., ... & Young, J. (2010). Compounds useful as inhibitors of ATR kinase. U.S. Patent Application No. US 2010/0222318 A1. Vertex Pharmaceuticals Inc. View Source
